molecular formula C12H18ClFN2 B3227825 1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride CAS No. 1261233-76-4

1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride

Cat. No. B3227825
CAS RN: 1261233-76-4
M. Wt: 244.73 g/mol
InChI Key: ACDJKLIPMUVKCP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride is a chemical compound with the molecular formula C10H14F1N3·HCl . It belongs to the class of aryl halides and is derived from benzene, where a bromine atom is bonded para to a fluorine atom. The compound is used as a precursor in pharmaceutical synthesis, agrochemical intermediates, and organic chemistry .


Synthesis Analysis

The synthesis of 1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride involves bromination of fluorobenzene in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum tribromide. This reaction leads to the formation of the desired compound .


Molecular Structure Analysis

The compound’s molecular structure consists of a piperazine ring (3-methylpiperazine) with a 4-fluorobenzyl group attached. The chlorine atom in the hydrochloride salt forms an ionic bond with the piperazine nitrogen. The overall structure is planar, allowing for various chemical interactions .


Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride serves as a substrate in cross-coupling reactions. It can form Grignard reagents, which are useful intermediates in the synthesis of other compounds containing the 4-fluorophenyl moiety. For instance, this compound contributes to the production of pesticides like Flusilazole .

Safety and Hazards

  • Precautionary Statements : Follow safety guidelines to handle and store the compound safely .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDJKLIPMUVKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-methylpiperazine hydrochloride

CAS RN

1261233-76-4
Record name Piperazine, 1-[(4-fluorophenyl)methyl]-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261233-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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